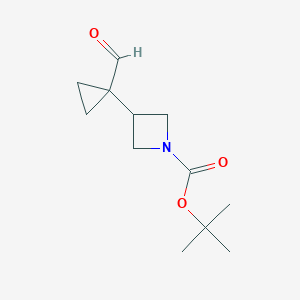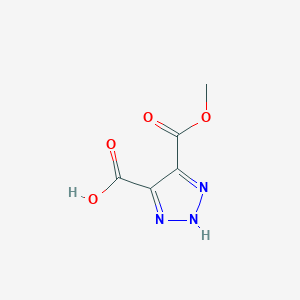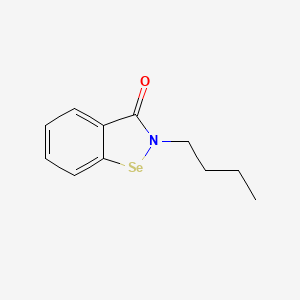
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (MISCl) is a versatile chemical reagent that has been used in a variety of applications in the fields of organic synthesis, medicinal chemistry and biochemistry. It is a member of the sulfonyl chloride family, which is a class of compounds that are commonly used as intermediates in organic synthesis. MISCl is a highly reactive compound and is used in a variety of chemical reactions, including nucleophilic substitution, condensation, and hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride has been widely used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of peptidomimetics. In addition, this compound has been used in the preparation of catalysts and catalytic systems, as well as in the synthesis of heterocycles.
Wirkmechanismus
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a highly reactive compound and is used in a variety of chemical reactions, including nucleophilic substitution, condensation, and hydrolysis reactions. In nucleophilic substitution reactions, this compound acts as a leaving group and is replaced by a nucleophile. In condensation reactions, this compound acts as a nucleophile and reacts with an electrophile to form a covalent bond. In hydrolysis reactions, this compound reacts with water to form an ionic bond.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules. In addition, this compound has been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride has a number of advantages for use in laboratory experiments. It is highly reactive, which makes it useful for a variety of chemical reactions. It is also relatively inexpensive, making it an attractive reagent for organic synthesis. However, this compound is a highly toxic compound and should be handled with care. In addition, it is not soluble in water, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
The use of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride in laboratory experiments is likely to continue to grow, as it has a number of advantages for use in organic synthesis, medicinal chemistry, and biochemistry. In addition, this compound can be used in the synthesis of peptides and proteins, as well as in the synthesis of peptidomimetics. Furthermore, this compound can be used to study the effects of drugs and environmental toxins on the body. Finally, this compound can be used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules.
Synthesemethoden
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is synthesized via a two-step process. In the first step, a solution of 1-methyl-2-imidazole-5-sulfonyl chloride (this compound) in dry acetonitrile is reacted with propan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction yields the desired product, this compound, along with a small amount of by-product. In the second step, the by-product is removed by distillation.
Eigenschaften
IUPAC Name |
3-methyl-2-propan-2-ylimidazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5(2)7-9-4-6(10(7)3)13(8,11)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWUEVJYEZQKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B6601452.png)

![2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6601455.png)


![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)


![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)

